1,5-Naphthalenediamine

Vue d'ensemble

Description

1,5-naphthalenediamine appears as colorless to pale purple crystals or lavender powder. (NTP, 1992)

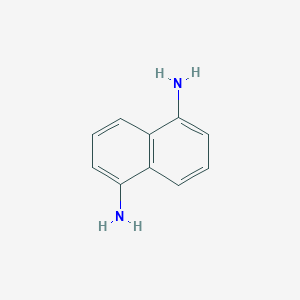

Naphthalene-1,5-diamine is a naphthalenediamine compound having amino substituents in the 1- and 5-positions. It has a role as a carcinogenic agent.

Mécanisme D'action

Target of Action

1,5-Naphthalenediamine, also known as 1,5-Diaminonaphthalene, is an organic compound primarily used in organic synthesis . It has been reported to be a precursor for synthesizing nitrogen-containing arenes and other targets of interest .

Mode of Action

It is known to interact with biological systems, leading to various effects. For instance, it has been found to be genotoxic in bacteria, both in the presence and absence of a metabolic activation system . It also has skin sensitizing effects in guinea pigs .

Biochemical Pathways

It has been reported to induce carcinogenesis, suggesting that it may interfere with normal cellular pathways

Pharmacokinetics

It is known that the absorption of this compound through the skin can occur

Result of Action

This compound has been found to have carcinogenic effects in certain organisms. In female rats, oral administration of this compound led to adenomas and carcinomas of the clitoris, and stromatous polyps in the endometrium . In male and female mice, adenomas of the thyroid were observed . These findings suggest that this compound can induce a process of carcinogenesis by corrupting normal cellular pathways .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . This suggests that the compound’s action, efficacy, and stability can be influenced by the environmental context.

Analyse Biochimique

Biochemical Properties

1,5-Naphthalenediamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to neutralize acids in exothermic reactions, forming salts and water. This compound can interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . Additionally, this compound has been used as a matrix in matrix-assisted laser desorption ionization (MALDI) for amino acid sequencing and disulfide bond mapping .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce transformations in cell lines, indicating its potential impact on cellular function . Furthermore, this compound has been associated with carcinogenic effects in certain cell types, leading to the development of tumors in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form inclusion complexes with β-cyclodextrin and yttrium metal complexes, which exhibit “sandwich”-type structures . These interactions can lead to variations in the electrochemical and optical properties of the compound, influencing its activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to undergo electropolymerization in aqueous zinc batteries, which can affect its stability and degradation . Long-term studies have shown that this compound can maintain its activity over multiple cycles without significant capacity decay .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to cause reduced body weight gains and food consumption in rats . Higher doses have been associated with the development of tumors in various organs, including the thyroid, liver, and lungs . These findings highlight the importance of dosage in determining the compound’s impact on health.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the xenobiotic metabolic process . It interacts with enzymes and cofactors that regulate glucose and lipid metabolism, influencing metabolic flux and metabolite levels . These interactions can have systemic effects on energy homeostasis and physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s solubility and partition coefficient play a role in its localization and accumulation . Additionally, its interaction with cellular components can influence its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors can affect its activity and function within the cell.

Activité Biologique

1,5-Naphthalenediamine (1,5-NDA), a compound with the chemical formula CHN, has garnered significant attention in scientific research due to its diverse biological activities. This article explores its properties, including antimicrobial, antioxidant, and potential carcinogenic effects, supported by various studies and data tables.

This compound is characterized by two amino groups located at the 1 and 5 positions of the naphthalene ring. Its synthesis often involves the reduction of naphthalene derivatives or through specific chemical reactions involving diazotization.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1,5-NDA. Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, particularly:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 7.5 |

| Staphylococcus aureus | 7.5 |

| Candida albicans | Active |

Interestingly, 1,5-NDA showed no activity against Salmonella typhimurium . The compounds derived from it also demonstrated varying degrees of antifungal activity against Candida species.

Antioxidant Activity

This compound has been studied for its antioxidant properties. It has been shown to scavenge free radicals effectively. The DPPH radical trapping activity was measured using various concentrations of the compound, revealing a percentage inhibition comparable to standard antioxidants like ascorbic acid:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 3.125 | Low |

| 100 | Moderate |

| 50 | High |

The highest recorded antioxidant activity was approximately 75.476 ± 5.070% , indicating that while effective, its potency may be modest compared to other known antioxidants .

Potential Carcinogenicity

Despite its beneficial biological activities, 1,5-NDA is also recognized for its potential carcinogenic effects. Studies have indicated that repeated exposure can lead to adverse effects in various organs such as the thyroid and reproductive organs in animal models . The International Agency for Research on Cancer (IARC) classifies it as potentially carcinogenic based on available evidence from animal studies.

Case Studies and Research Findings

Several case studies have highlighted the dual nature of 1,5-NDA's biological activity:

- Study on Antimicrobial Efficacy : A study conducted by Sharma et al. demonstrated that various naphthalenediamine derivatives exhibited strong antibacterial properties against Gram-positive bacteria but were ineffective against Gram-negative strains like E. coli at lower concentrations .

- Antioxidant Mechanism Investigation : Research published in Chemical Biology explored the radical scavenging mechanism of 1,5-NDA and its derivatives, providing theoretical insights into their antioxidant capabilities .

Applications De Recherche Scientifique

Matrix-Assisted Laser Desorption/Ionization (MALDI)

In analytical chemistry, 1,5-DAN serves as a matrix in MALDI mass spectrometry for imaging small endogenous molecules. The compound's properties allow for effective ionization of analytes while minimizing background noise. Studies have shown that using 1,5-DAN hydrochloride enhances the visualization of metabolic pathways in biological tissues .

Case Study: Ischemic Brain Damage

Research utilizing 1,5-DAN hydrochloride in MALDI MSI has demonstrated its effectiveness in studying metabolic alterations in rat brain tissues subjected to ischemic conditions. This application highlights its role in understanding disease mechanisms at a molecular level .

Bioanalytical Applications

Electrochemical Biosensors

1,5-Naphthalenediamine-modified electrodes have been developed for bioanalytical applications, particularly in detecting specific biomolecules. For example, films created from 1,5-DAN have been employed to detect cellobiose dehydrogenase genes with high sensitivity and specificity. These biosensors are promising tools for environmental monitoring and clinical diagnostics .

Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Materials Science | Polymeric nanoparticles | Drug delivery and catalysis |

| Analytical Chemistry | MALDI mass spectrometry | Visualization of metabolic pathways |

| Bioanalytical Chemistry | Electrochemical biosensors | Detection of biomolecules |

Propriétés

IUPAC Name |

naphthalene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSABULTKYLFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2, Array | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155055-89-3 | |

| Record name | 1,5-Naphthalenediamine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155055-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020916 | |

| Record name | 1,5-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,5-naphthalenediamine appears as colorless to pale purple crystals or lavender powder. (NTP, 1992), Colorless to light purple solid; [ICSC] Sensitive to prolonged exposure to air; [CAMEO] Powder; [MSDSonline], COLOURLESS-TO-LIGHT-PURPLE CRYSTALS. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Boiling point: sublimes, sublimes | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

226 °C | |

| Record name | 1,5-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in benzene and ethanol, In water, 380 mg/l @ 25 °C, ... It is soluble in alcohol, ether, and chloroform., Solubility in water, g/100ml at 20 °C: 0.004 | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 (NTP, 1992) - Denser than water; will sink, 1.4 g/cu cm @ 25 °C, 1.4 g/cm³ | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000293 [mmHg], Vapor pressure, Pa at 20 °C: 0.0000023 | |

| Record name | 1,5-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless prisms | |

CAS No. |

2243-62-1 | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Diaminonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthalenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-NAPHTHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PD3J52LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

374 °F (NTP, 1992), 190 °C, 187 °C | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,5-NAPHTHALENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 1,5-Naphthalenediamine is C10H10N2 and its molecular weight is 158.20 g/mol. []

ANone: Commonly used spectroscopic techniques include:

- NMR (Nuclear Magnetic Resonance): Provides detailed information about the structure and dynamics of the molecule. [, , , , ]

- FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups and their bonding environments. [, , , , ]

- UV-Vis Spectroscopy: Measures the absorption and transmission of light in the ultraviolet-visible spectral region, providing insights into electronic transitions and conjugation. []

- Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of ions, providing information on molecular weight and fragmentation patterns. [, , , ]

A: this compound is often used as a curing agent for epoxy resins. When incorporated into epoxy blends, it increases both the viscosity and glass transition temperature due to its stiff structure. [] It can also be used in the synthesis of poly(amide-imide)s, impacting their thermal stability, solubility, and optical properties. [, , , ]

A: Compared to curing agents like 3,3′-diamminodiphenylsulfone or 4,4′-methylenebis(2,6-diethylaniline), this compound leads to epoxy blends with higher viscosity. []

ANone: this compound is a versatile building block with applications in various fields, including:

- Polymer Synthesis: Used as a monomer in the synthesis of polyamides, polyimides, and other polymers. [, , , , , ]

- Curing Agent: Employed as a curing agent for epoxy resins, enhancing their thermal and mechanical properties. []

- Metal-Organic Frameworks (MOFs): Utilized as a linker in the construction of MOFs, which have potential applications in gas storage, catalysis, and sensing. [, , ]

- Biomedical Research: this compound hydrochloride has shown potential as a matrix in MALDI-MS imaging for visualizing small molecules in tissues. []

ANone: Several synthetic strategies exist for this compound, including:

- From this compound hydrochloride: This method involves reacting this compound hydrochloride with bis(trichloromethyl) carbonate (BTC) to obtain 1,5-Naphthalenediisocyanate (NDI). []

- From protected derivatives of this compound: This involves regioselective dinitration, deprotection, and reduction steps. []

- Selective halogenation: This method involves the mononitration of naphthalene, followed by halogenation and subsequent reactions to yield this compound. []

A: Gas chromatography-mass spectrometry (GC-MS) is commonly used for quantifying this compound levels in biological samples, like plasma, albumin, and urine. This method typically involves acid hydrolysis to release the diamine from its conjugated forms. []

A: UPLC-APCI-MS/MS (Ultra Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry) is a highly sensitive and selective technique used to measure aromatic diamines, including this compound, in human urine. This method involves acid hydrolysis of the urine sample, followed by solid-phase extraction and UPLC separation before MS/MS detection. []

A: this compound is a metabolite of 1,5-Naphthalenediisocyanate (NDI), a known respiratory and skin sensitizer commonly used in the plastics industry. [] Biomonitoring of this compound in urine and plasma helps assess occupational exposure to NDI. [, ]

A: The solubility of this compound varies significantly depending on the solvent and temperature. It shows higher solubility in ethyl acetate > acetonitrile > methanol > n-propanol > isopropanol > toluene. Generally, the solubility increases with increasing temperature. []

A: Computational tools, including DFT (Density Functional Theory) calculations, are utilized to study the interactions of this compound and its derivatives with other molecules. For example, these calculations help understand the coordination modes between this compound-containing ligands and metal ions in MOFs. [] They also provide insights into the factors governing the pseudocapacitance of graphene functionalized with this compound. []

A: While specific information on the environmental impact of this compound is limited in the provided research, its use in various industrial applications necessitates careful consideration of its potential environmental fate and effects. This includes assessing its potential for bioaccumulation, persistence in the environment, and toxicity to aquatic organisms. Implementing responsible waste management practices, including proper disposal and potential recycling strategies, is crucial to mitigate any negative impacts on the environment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.